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Compound of Interest

Compound Name: Fmoc-NH-PEG12-CH2COOH

Cat. No.: B2359965 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fmoc-NH-PEG12-CH2COOH is a heterobifunctional linker commonly utilized in

bioconjugation, drug delivery, and peptide synthesis.[1][2] Its structure comprises a

fluorenylmethyloxycarbonyl (Fmoc) protected amine, a discrete polyethylene glycol (PEG)

spacer with twelve repeating units, and a terminal carboxylic acid. The Fmoc group provides a

stable protecting group for the amine functionality, which can be readily removed under basic

conditions to allow for subsequent conjugation.[2][3] The hydrophilic PEG spacer enhances the

solubility of the conjugate in aqueous media, a desirable property for many biological

applications.[3][4] The terminal carboxylic acid allows for covalent attachment to primary amine

groups on biomolecules, such as proteins or peptides, through the formation of a stable amide

bond.[3][4]

Accurate characterization of Fmoc-NH-PEG12-CH2COOH conjugates is critical to ensure their

identity, purity, and suitability for downstream applications in research and drug development.

This application note provides detailed protocols for the analytical characterization of this linker

using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and

Nuclear Magnetic Resonance (NMR) spectroscopy.
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A summary of the key physicochemical properties of Fmoc-NH-PEG12-CH2COOH is provided

in the table below.

Property Value Reference

Molecular Formula C41H63NO16 [2]

Molecular Weight 825.95 g/mol [2][5]

Purity ≥95% [6][7]

Appearance White to off-white solid [8]

Solubility

Soluble in DMF, methanol;

sparingly soluble in glacial

acetic acid; very slightly

soluble in chloroform;

practically insoluble in water.

[8]

Analytical Methods and Protocols
High-Performance Liquid Chromatography (HPLC) for
Purity Assessment
HPLC is a powerful technique for assessing the purity of Fmoc-NH-PEG12-CH2COOH and for

monitoring reaction progress during conjugation. The presence of the Fmoc group provides a

strong chromophore, allowing for sensitive UV detection.

Experimental Protocol:

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and

column oven.

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
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Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes.

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection Wavelength: 265 nm (for the Fmoc group).

Injection Volume: 10 µL.

Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1 v/v) to a

final concentration of 1 mg/mL.

Expected Results:

The chromatogram should show a major peak corresponding to the Fmoc-NH-PEG12-
CH2COOH conjugate. The purity can be calculated based on the area percentage of the main

peak relative to the total area of all peaks. Impurities may include starting materials or

byproducts from the synthesis.

Quantitative Data Summary:

Parameter Expected Value

Retention Time
Dependent on the specific HPLC system and

column, but will be a single major peak.

Purity ≥ 95%

Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is used to confirm the molecular weight of the Fmoc-NH-PEG12-
CH2COOH conjugate, thereby verifying its identity. Electrospray ionization (ESI) is a suitable

technique for this type of molecule.

Experimental Protocol:
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Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped

with an electrospray ionization (ESI) source.

Ionization Mode: Positive ESI.

Mass Range: m/z 100 - 2000.

Sample Infusion: The sample can be introduced via direct infusion or coupled with an HPLC

system (LC-MS).

Sample Preparation: Prepare a solution of the sample at a concentration of approximately

100 µg/mL in 50% acetonitrile with 0.1% formic acid.

Expected Results:

The mass spectrum is expected to show a prominent ion corresponding to the protonated

molecule [M+H]⁺. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed.

The high-resolution mass data should be within 5 ppm of the theoretical exact mass.

Quantitative Data Summary:

Ion Theoretical Exact Mass (m/z)

[M+H]⁺ 826.4220

[M+Na]⁺ 848.4039

Nuclear Magnetic Resonance (NMR) Spectroscopy for
Structural Elucidation
NMR spectroscopy provides detailed structural information, confirming the presence of the

Fmoc, PEG, and carboxylic acid moieties and their connectivity. Both ¹H and ¹³C NMR are

valuable for a comprehensive characterization.

Experimental Protocol:

Instrumentation: A 400 MHz or higher NMR spectrometer.
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Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

Sample Concentration: 5-10 mg/mL.

¹H NMR: Acquire a standard one-dimensional proton spectrum.

¹³C NMR: Acquire a standard one-dimensional carbon spectrum with proton decoupling.

Expected ¹H NMR Chemical Shifts:

Protons Expected Chemical Shift (ppm)

Fmoc aromatic protons 7.20 - 7.80

Fmoc CH and CH₂ protons 4.10 - 4.50

PEG backbone (-O-CH₂-CH₂-O-) 3.50 - 3.70

-CH₂-COOH 2.40 - 2.60

-NH- 5.00 - 5.50 (broad)

Expected ¹³C NMR Chemical Shifts:

Carbon Expected Chemical Shift (ppm)

Carboxylic acid C=O 170 - 175

Fmoc C=O ~156

Fmoc aromatic carbons 120 - 145

PEG backbone (-O-CH₂-CH₂-O-) ~70

Fmoc CH and CH₂ carbons 45 - 70

-CH₂-COOH 30 - 35
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Caption: Experimental workflow for the characterization of Fmoc-NH-PEG12-CH2COOH.
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Caption: Relationship between compound properties and analytical methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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